1,3-Dibenzylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95226-65-6 |
|---|---|
Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1,3-dibenzylisoquinoline |
InChI |
InChI=1S/C23H19N/c1-3-9-18(10-4-1)15-21-17-20-13-7-8-14-22(20)23(24-21)16-19-11-5-2-6-12-19/h1-14,17H,15-16H2 |
InChI Key |
BJWWOUUGCAPHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C(=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dibenzylisoquinoline and Its Chemical Analogues
Strategic Approaches to the Isoquinoline (B145761) Core for Dibenzylisoquinoline Construction
The construction of the isoquinoline core is a critical step in the synthesis of 1,3-dibenzylisoquinoline. Contemporary applications of classic reactions, alongside novel multi-component and intramolecular strategies, offer a range of options for chemists to assemble this key heterocyclic system.
Contemporary Applications of Pictet–Spengler and Bischler–Napieralski Cyclizations
The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of isoquinoline and tetrahydroisoquinoline scaffolds.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. name-reaction.comorganicreactions.org For the synthesis of 1,3-dibenzyltetrahydroisoquinoline, a plausible approach would involve the reaction of a suitably substituted phenethylamine with a benzyl-containing aldehyde. Specifically, the reaction of 1-phenyl-2-(phenylamino)ethan-1-ol with a benzyl (B1604629) aldehyde derivative under acidic conditions would be a direct route. The resulting tetrahydroisoquinoline can then be oxidized to the corresponding this compound. The reaction is often carried out with a strong acid catalyst and requires heating. nih.gov
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organicreactions.orgwikipedia.orgorganic-chemistry.org To synthesize a 1,3-dibenzyl-3,4-dihydroisoquinoline precursor, one could envision starting with a β-phenylethylamine that is acylated with a benzylacetic acid derivative. The subsequent intramolecular cyclization, promoted by a Lewis acid, would furnish the desired dihydroisoquinoline, which can then be dehydrogenated to the fully aromatic this compound. nrochemistry.com The effectiveness of this reaction is often enhanced by the presence of electron-donating groups on the benzene (B151609) ring of the starting β-arylethylamide. nrochemistry.com
Table 1: Comparison of Pictet-Spengler and Bischler-Napieralski Reactions for Isoquinoline Synthesis
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde/ketone | β-arylethylamide |
| Key Intermediate | Iminium ion | Nitrilium ion or dichlorophosphoryl imine-ester |
| Initial Product | Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |
| Catalyst/Reagent | Acid catalyst (e.g., HCl, TFA) | Dehydrating agent (e.g., POCl₃, P₂O₅) organic-chemistry.org |
| Subsequent Step | Oxidation to isoquinoline | Dehydrogenation to isoquinoline |
Multi-Component Reaction (MCR) Strategies for Isoquinoline Derivatization
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgmdpi.com For the synthesis of this compound analogues, MCRs offer a convergent and efficient approach.
One potential MCR strategy could involve a variation of the Povarov reaction. While typically used for quinoline synthesis, modifications could allow for the construction of the isoquinoline core. A three-component reaction involving an aniline, a benzyl aldehyde, and a dienophile could potentially be adapted. Another approach could be an iodine-promoted one-pot multicomponent reaction, which has been used to synthesize 2,3-diaroyl quinolines and could be explored for the synthesis of 1,3-diarylisoquinolines. nih.govresearchgate.net
While direct MCRs for this compound are not extensively documented, the principles of MCRs suggest that a reaction between a substituted benzaldehyde, an amine, and a benzyl-containing component could be a feasible route.
Intramolecular Cyclization and Annulation Pathways
Intramolecular cyclization reactions provide a powerful means to construct the isoquinoline ring system. These reactions often involve the formation of a key carbon-carbon or carbon-nitrogen bond in the final ring-closing step.
A modular and convergent method for the rapid assembly of 1,3-trans-disubstituted tetrahydroisoquinoline frameworks has been reported, which utilizes a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade. nih.gov This approach demonstrates the power of combining catalytic processes to build complex heterocyclic structures.
Another strategy involves the stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines from chiral pool-derived nitrones. Grignard reagent additions to these nitrones yield trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines with good selectivity. rsc.org This method offers a pathway to chiral 1,3-disubstituted isoquinoline precursors.
Catalytic Synthesis of this compound Frameworks
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, including isoquinolines. These methods often offer high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
Palladium-catalyzed reactions are particularly prominent in the synthesis of substituted isoquinolines. These methods often involve the activation of C-H bonds or the use of pre-functionalized starting materials to introduce substituents at specific positions of the isoquinoline core.
A unified total synthesis of certain benzylisoquinoline alkaloids has been achieved using a strategy based on a well-known palladium-catalyzed arylation to construct the aporphine framework. rsc.org While not directly targeting this compound, this highlights the utility of palladium catalysis in building complex isoquinoline-based structures.
Furthermore, rhodium(III)-catalyzed aryl C-H activation and alkyne annulation have been developed for the one-pot synthesis of 1-benzylisoquinolines. acs.org This reaction involves a cascade process, demonstrating the efficiency of modern catalytic methods.
A significant advancement in this area is the palladium-catalyzed synthesis of 1-benzyl- or 1-benzoylisoquinolines through a dehydrogenative coupling of isoquinolines with substituted toluenes. thieme-connect.com This direct C-H functionalization approach avoids the need for pre-functionalized starting materials. Adapting such a method to introduce a second benzyl group at the C3 position would be a novel and efficient route to this compound.
Table 2: Representative Palladium-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Dehydrogenative Coupling | DTBP/Y(OTf)₃ or TBHP/MnO₂ | 1-Benzylisoquinolines | thieme-connect.com |
| Aryl C-H Activation/Annulation | Rhodium(III) catalyst | 1-Benzylisoquinolines | acs.org |
| Cascade Cyclocarbopalladation/Suzuki Coupling | PdCl₂(PPh₃)₂, Phenylboronic acid, K₃PO₄ | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | beilstein-journals.org |
Nickel-Catalyzed C-C Bond Functionalization Approaches
Nickel catalysis has become a versatile and cost-effective strategy for the synthesis of nitrogen-containing heterocycles. While direct nickel-catalyzed synthesis of this compound is not extensively documented, existing methodologies for the synthesis of substituted isoquinolines and related heterocycles provide a strong foundation for potential synthetic routes.
Nickel-catalyzed C-H bond functionalization has been successfully employed for the synthesis of isoquinolones and isoquinoline derivatives. These transformations often proceed via a chelation-assisted C-H activation mechanism, where a directing group guides the catalyst to a specific C-H bond for subsequent functionalization. For instance, the annulation of aromatic amides with alkynes, catalyzed by nickel complexes, leads to the formation of isoquinolones. While this method typically yields products with a carbonyl group at the 1-position, subsequent chemical modifications could potentially lead to 1,3-disubstituted isoquinolines.
Another promising avenue involves nickel-catalyzed cross-coupling reactions. The coupling of pre-functionalized isoquinoline precursors, such as halo- or triflyloxy-substituted isoquinolines, with benzyl organometallic reagents (e.g., benzylzinc or benzylboron compounds) could provide a direct route to this compound. The challenge lies in the selective functionalization at both the C1 and C3 positions. A sequential cross-coupling strategy, where the two positions are functionalized in separate steps, could offer a viable solution.
Recent advancements in merged photocatalytic and nickel-catalyzed coupling reactions have expanded the scope of C-C bond formation. These dual catalytic systems enable the generation of radical intermediates under mild conditions, which can then participate in nickel-catalyzed cross-coupling cycles. This approach has been successfully applied to the functionalization of isoquinolones at the C6 and C7 positions with various alkyl groups. escholarship.org Adapting this methodology for the introduction of benzyl groups at the C1 and C3 positions would be a significant step forward.
Table 1: Examples of Nickel-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Starting Materials | Product | Catalyst System | Reference |
| C-H/N-H Annulation | Aromatic Amide, Alkyne | Isoquinolone | Ni(cod)₂ / Ligand | General methodology |
| Reductive Cross-Coupling | Bromo-isoquinolone, Alkyl Tosylate | Alkyl-isoquinolone | Ni Catalyst | escholarship.org |
| Merged Photocatalytic/Ni-Coupling | Bromo-isoquinolone, Carboxylic Acid | Alkyl-isoquinolone | Ir-photocatalyst / Ni Catalyst | escholarship.org |
Gold(I)-Catalyzed Cycloaddition and Hydroarylation
Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack, enabling a wide range of transformations including cycloadditions and hydroarylations. While the direct synthesis of this compound using gold catalysis is not prominently featured in the literature, several gold-catalyzed reactions for the synthesis of substituted quinolines and related heterocycles suggest potential pathways.
Gold-catalyzed hydroarylation of alkynes with arenes represents a direct method for the formation of C-C bonds. This reaction could potentially be applied in an intermolecular fashion, where a suitably substituted benzene derivative reacts with an alkyne precursor to form a part of the isoquinoline core. However, controlling the regioselectivity to achieve the desired 1,3-substitution pattern would be a significant challenge.
A more plausible approach could involve an intramolecular gold-catalyzed hydroarylation. A substrate containing both an alkyne and an appropriately positioned aryl group could undergo cyclization to form the isoquinoline ring. The benzyl groups could be introduced either prior to the cyclization or through subsequent functionalization of the formed isoquinoline core. Gold-catalyzed intramolecular hydroarylation has been successfully used for the synthesis of 4-substituted-1,2-dihydroquinolines from N-propargylanilines. nih.gov
Furthermore, gold-catalyzed annulation reactions of aniline derivatives with carbonyl compounds or alkynes have been developed for the synthesis of quinolines. acs.org Adapting these methodologies to isoquinoline synthesis would require different starting materials and reaction conditions. For instance, a reaction between a benzylamine derivative and a diketone or a dialkyne could potentially lead to a 1,3-dibenzyl-substituted isoquinoline skeleton.
Table 2: Gold-Catalyzed Reactions Relevant to Heterocycle Synthesis
| Reaction Type | Starting Materials | Product | Catalyst System | Reference |
| Intramolecular Hydroarylation | N-propargylaniline | 1,2-Dihydroquinoline | Au(I) catalyst | nih.gov |
| Hydroarylation of Allenes | Allene, Indole | Allylated Indole | Au(I) catalyst | hw.ac.ukhw.ac.uk |
| Annulation | Aniline derivative, Alkyne | Quinoline | Au catalyst | acs.org |
Copper-Mediated/Catalyzed Routes
Copper-based catalysts offer a cost-effective and versatile platform for a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles. Several copper-catalyzed methods have been developed for the synthesis of substituted isoquinolines, which could be adapted for the preparation of this compound.
A notable example is the copper-catalyzed three-component synthesis of 1,3-disubstituted-1,2-dihydroisoquinolines. This reaction involves the coupling of an enyne, a sulfonyl azide, and a nucleophile. The initially formed 1,2,3-triazole undergoes spontaneous decomposition to a ketenimine, which then cyclizes to afford the dihydroisoquinoline product. tandfonline.comresearchgate.net By carefully selecting the starting enyne and the nucleophile, it might be possible to introduce benzyl or benzyl-like substituents at the 1 and 3 positions. Subsequent oxidation of the dihydroisoquinoline would then yield the desired this compound.
Another promising strategy is the copper-catalyzed domino three-component benzannulation for the synthesis of isoquinolines from terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide. acs.org This method allows for the construction of densely substituted isoquinolines in a single step. To synthesize this compound via this route, one would need to employ a 2-bromoaryl aldehyde or ketone with a benzyl group at the appropriate position and a terminal alkyne that can be converted into the C3-benzyl group.
Furthermore, copper-catalyzed direct C-H functionalization reactions have been utilized for the introduction of various substituents onto pre-existing heterocyclic cores. While less direct, a sequential copper-catalyzed C-H benzylation at the C1 and C3 positions of an isoquinoline starting material could be a viable, albeit challenging, approach.
Table 3: Copper-Catalyzed Syntheses of Isoquinoline Derivatives
| Reaction Type | Starting Materials | Product | Catalyst System | Reference |
| Three-Component Synthesis | Enyne, Sulfonyl Azide, Nucleophile | 1,3-Disubstituted-1,2-dihydroisoquinoline | Cu Catalyst | tandfonline.comresearchgate.net |
| Three-Component Benzannulation | Terminal Alkyne, 2-Bromoaryl Aldehyde, Acetamide | Substituted Isoquinoline | CuI / NaOH | acs.org |
| Decarboxylative Coupling | Aryl Propiolic Acid, Aryl Iodide | Diaryl 1,2-Diketone | CuI / Cu(OTf)₂ | organic-chemistry.org |
Photocatalytic and Metallaphotoredox Catalysis in Isoquinoline Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. The combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has further expanded the synthetic chemist's toolbox, allowing for novel and previously challenging transformations.
While the direct photocatalytic synthesis of this compound has not been explicitly reported, related methodologies for the functionalization of isoquinoline precursors are highly relevant. For example, a photoredox-catalyzed C(sp³)–H alkylation of N-aryltetrahydroisoquinolines using bench-stable pyridinium (B92312) salts as alkyl radical precursors has been developed. This method has been successfully applied to the introduction of benzyl and other alkyl groups at the C1 position of the tetrahydroisoquinoline core.
Metallaphotoredox catalysis, often employing a combination of an iridium or ruthenium photocatalyst and a nickel co-catalyst, has proven effective for a variety of cross-coupling reactions. This dual catalytic system could be envisioned for the sequential or one-pot dibenzylation of a dihalo-isoquinoline precursor with a suitable benzyl source. The photocatalyst would facilitate the generation of a benzyl radical, which would then enter the nickel catalytic cycle to form the C-C bond.
Green Catalytic Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several green catalytic approaches can be considered.
The use of earth-abundant and non-toxic metal catalysts, such as iron or copper, in place of precious metals like palladium or rhodium, is a key aspect of green chemistry. As discussed in the previous sections, copper-catalyzed methods for isoquinoline synthesis are being actively developed.
One-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, are inherently greener as they reduce solvent usage, purification steps, and waste generation. The three-component syntheses of isoquinoline derivatives mentioned earlier are excellent examples of such efficient and sustainable processes.
Organometallic Chemistry in this compound Synthesis
Utilization of Organometallic Reagents in C-C Bond Formation
Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are powerful nucleophiles and have been extensively used for the formation of C-C bonds in organic synthesis. These reagents can be employed to introduce benzyl groups onto the isoquinoline core.
The addition of benzyl Grignard reagents or benzyllithium to an isoquinoline N-oxide could potentially lead to the formation of a 1-benzyl-1,2-dihydroisoquinoline intermediate. Subsequent oxidation would then yield the 1-benzylisoquinoline. To achieve the 1,3-dibenzyl substitution pattern, a second benzylation step would be required. This could potentially be achieved by deprotonation of the 1-benzylisoquinoline at the C3 position with a strong base, followed by reaction with a benzyl halide.
Alternatively, a dihalo-isoquinoline (e.g., 1,3-dichloro- or 1,3-dibromo-isoquinoline) could serve as a precursor for a double cross-coupling reaction with a benzyl organometallic reagent, catalyzed by a transition metal such as palladium or nickel. This approach would offer a more direct route to the desired product.
The reactivity of organometallic reagents requires careful control of reaction conditions, as they are highly sensitive to moisture and air, and can also act as strong bases, leading to side reactions.
Table 4: Common Organometallic Reagents in Organic Synthesis
| Organometallic Reagent | General Formula | Key Properties |
| Grignard Reagent | R-MgX | Strong nucleophile, strong base |
| Organolithium Reagent | R-Li | Very strong nucleophile, very strong base |
Development of Novel Organometallic Catalytic Systems for Isoquinoline Ring Systems
The construction of the isoquinoline core has been significantly advanced by the advent of organometallic catalysis. These methods offer high efficiency, atom economy, and functional group tolerance, often superseding classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. Transition-metal-catalyzed reactions, particularly those involving C-H activation, have become powerful tools for assembling substituted isoquinolines. ijpsjournal.com
Rhodium-catalyzed systems, for example, have been utilized in the tandem cyclization of benzylidenehydrazones with internal alkynes to selectively assemble isoquinolines. acs.org This process involves the selective cleavage of N–N and C═N bonds. Similarly, ruthenium(II) catalysts have been employed for N-tosylhydrazone directed annulation via C–H/N–N bond activation, providing a green synthetic route to isoquinolines in recyclable solvent systems like PEG-400. acs.org The use of transition metal complexes allows for the creation of new bonds under relatively mild conditions, a cornerstone of modern synthetic methodology. mdpi.com
Below is a table summarizing representative organometallic catalytic systems for the synthesis of isoquinoline derivatives.
| Catalyst System | Reactants | Key Transformation | Significance |
| Rhodium(III) complexes | Benzylidenehydrazones and internal alkynes | Tandem cyclization via N-N and C=N bond cleavage | Selective assembly of polysubstituted isoquinolines. acs.org |
| Ruthenium(II) complexes | N-Tosylhydrazones | Annulation via C–H/N–N bond activation | Environmentally friendly synthesis in recyclable media. acs.org |
| Iridium(III) complexes | N-phenoxyacetamides and propargyl alcohols | Regioselective C-H annulation | Access to functionalized isoquinoline systems. acs.org |
| Palladium(II) complexes | N-Arylhydrazones and alkynes | [5+2] oxidative annulation via C-H activation | Synthesis of fused benzodiazepine systems related to isoquinolines. acs.org |
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
Many isoquinoline alkaloids are chiral, and their biological activity is often dependent on a specific stereoisomer. vt.edu Consequently, the development of enantioselective and diastereoselective synthetic methods to control the stereochemistry at the C1 position of the tetrahydroisoquinoline nucleus is of paramount importance. clockss.org
Asymmetric induction has been a foundational strategy, where a chiral auxiliary is placed on the nitrogen atom or within the C1 substituent to guide the stereochemical outcome of key bond-forming reactions. clockss.org For instance, the diastereoselective Pomeranz–Fritsch–Bobbitt cyclization has been successfully applied to the synthesis of chiral tetrahydroisoquinoline derivatives. nih.govnih.gov In one approach, a chiral morpholinone derivative was synthesized via a Petasis reaction and subsequently transformed into the target tetrahydroisoquinoline-1-carboxylic acid with high diastereoselectivity. nih.govnih.gov
Another powerful strategy involves the use of chiral catalysts. Chiral phosphoric acids, for example, have been shown to catalyze the Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities (up to 99% ee) through a dynamic kinetic resolution process. acs.org The choice of substituents on the catalyst can even determine which enantiomer is preferentially formed. acs.org
The table below highlights key approaches to stereoselective synthesis.
| Method | Strategy | Key Reagents/Catalysts | Outcome |
| Pomeranz–Fritsch–Bobbitt Cyclization | Diastereoselective | Chiral morpholinone derivatives, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govnih.gov |
| Pictet-Spengler Reaction | Enantioselective Catalysis | Chiral phosphoric acids | Axially chiral tetrahydroisoquinolines with up to 99% enantiomeric excess. acs.org |
| Bischler-Napieralski Reaction | Chiral Auxiliary | (R)- and (S)-α-methylbenzylamine | Synthesis of specific enantiomers of 1-benzyltetrahydroisoquinolines. ukzn.ac.za |
| Lateral Metallation | Diastereoselective | Chiral o-toluamides derived from phenylalaninol | Synthesis of (S)- and (R)-O-methylbharatamine. mdpi.com |
Total Synthesis of Complex Dibenzylisoquinoline Alkaloids and Analogues
The total synthesis of complex natural products based on the dibenzylisoquinoline framework serves as a platform for validating new synthetic methods and producing material for further study. nih.govrsc.org Modern synthetic strategies increasingly focus not just on reaching the target molecule, but on creating flexible pathways that allow for the generation of diverse analogues.
Diverted Total Synthesis (DTS) is a strategy that leverages a common synthetic pathway to create a library of structurally related natural product analogues by branching off at late stages. nih.govnih.gov This approach is powerful for building structure-activity relationships (SAR) by providing access to analogues that may be inaccessible through direct modification of the natural product. nih.gov For complex alkaloids, a DTS approach would involve establishing a core intermediate that can be elaborated into a variety of derivatives, each with unique substitution patterns or stereochemistry. researchgate.net
Function-Oriented Synthesis (FOS) aims to capture the biological function of a complex natural product with a synthetically more accessible, often simplified, analogue. nih.govbenthamscience.com This involves identifying the key pharmacophore of the parent molecule and designing novel structures that retain this motif. For dibenzylisoquinoline alkaloids, an FOS approach might involve designing simplified analogues that maintain the crucial spatial orientation of the benzyl groups and key hydrogen-bonding moieties while stripping away non-essential structural complexity. nih.gov
Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This approach is particularly valuable for producing complex chiral compounds like benzylisoquinoline alkaloids (BIAs). mdpi.com
A key enzymatic step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to produce (S)-norcoclaurine with high stereoselectivity. mdpi.com Researchers have developed efficient chemoenzymatic routes that use recombinant NCS to produce (S)-norcoclaurine and its derivatives. mdpi.com Another pivotal enzyme, the berberine (B55584) bridge enzyme (BBE), catalyzes an enantioselective oxidative C-C bond formation to yield key intermediates like (S)-scoulerine. taylorandfrancis.com Cascade reactions involving multiple enzymes, sometimes in one-pot systems, have been designed to produce complex BIAs from simple starting materials, showcasing high atom economy and obviating the need for protecting group strategies. mdpi.comtaylorandfrancis.com
Strategic Derivatization and Chemical Diversification of this compound
Creating libraries of related compounds through strategic derivatization is essential for drug discovery and for probing biological mechanisms. Diversity-oriented synthesis (DOS) seeks to generate a wide range of structurally diverse molecules from a common starting point. beilstein-journals.org For the this compound core, this involves late-stage functionalization to introduce a variety of substituents onto the aromatic rings or the heterocyclic core.
The introduction of specific functional groups onto the this compound scaffold can profoundly alter its chemical reactivity, enabling further transformations or modulating its biological properties. The reactivity of a molecule is largely dictated by its functional groups. nih.gov For example, installing a hydroxyl or amino group can provide a handle for subsequent coupling reactions, while introducing electron-withdrawing or electron-donating groups can change the reactivity of the aromatic rings toward electrophilic or nucleophilic substitution.
Modern methods like late-stage C-H functionalization are particularly powerful for this purpose, allowing for the direct installation of new groups onto a pre-formed complex scaffold without requiring a de novo synthesis. This approach avoids lengthy synthetic sequences and allows for rapid diversification. The strategic introduction of moieties like diazo groups or phosphoramidates can also unlock novel modes of reactivity, enabling transformations such as intramolecular aminoalkylation or aza-Wacker reactions to build further complexity. nih.govnih.gov
Synthesis of Conjugates and Hybrid Molecular Systems
The construction of conjugates and hybrid molecules based on the this compound framework is a burgeoning area of research aimed at enhancing therapeutic efficacy, modulating pharmacokinetic properties, or achieving targeted drug delivery. Methodologies for creating these complex molecular architectures can be broadly categorized into two main approaches: the conjugation of pre-functionalized isoquinoline scaffolds to biomolecules or other chemical entities, and the formation of integrated hybrid systems where the isoquinoline moiety is fused with other heterocyclic rings.
A prominent strategy for creating bioactive conjugates involves the linkage of isoquinoline derivatives to peptides. While direct examples involving this compound are not extensively documented in publicly available research, the synthesis of 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates provides a strong precedent for this approach. This methodology typically employs solid-phase peptide synthesis (SPPS), a versatile and efficient technique for the stepwise assembly of peptide chains on a solid support.
In a potential synthetic route, a this compound core would first need to be functionalized with a group amenable to SPPS, such as a carboxylic acid. This could be achieved by utilizing a starting material in the Pictet-Spengler reaction that already contains a protected carboxyl group, or by post-synthesis modification of the this compound scaffold. Once the functionalized isoquinoline is obtained, it can be coupled to the N-terminus of a resin-bound peptide using standard peptide coupling reagents. Subsequent cleavage from the resin would yield the desired this compound-peptide conjugate.
Another powerful technique for the synthesis of hybrid molecular systems is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the conjugation of complex molecules. To utilize this method, a this compound derivative bearing either an azide or a terminal alkyne functionality is required. This functionalized isoquinoline can then be "clicked" onto a partner molecule containing the complementary reactive group, resulting in the formation of a stable triazole linker. This strategy has been successfully employed in the molecular hybridization of other isoquinoline alkaloids, such as berberine, to generate novel compounds with potential therapeutic applications.
The table below summarizes hypothetical examples of functionalized 1,3-dibenzylisoquinolines and their potential conjugation partners, along with the likely synthetic methodology.
| Functionalized this compound | Conjugation Partner | Conjugation Methodology | Resulting Hybrid System |
| This compound-N-acetic acid | Peptide (e.g., RGD peptide) | Solid-Phase Peptide Synthesis (SPPS) | This compound-Peptide Conjugate |
| Azido-functionalized this compound | Alkyne-modified polyethylene glycol (PEG) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | PEGylated this compound |
| Alkyne-functionalized this compound | Azido-functionalized fluorescent dye | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescently-labeled this compound |
Furthermore, the synthesis of hybrid systems can also involve the fusion of the isoquinoline core with other heterocyclic rings to create more complex, polycyclic structures. These approaches often utilize multi-component reactions or cascade cyclizations to build intricate molecular architectures in a single step. While not strictly "conjugates" in the sense of two distinct molecules linked together, these hybrid systems represent an important class of molecules where the pharmacological properties of the isoquinoline scaffold are modulated by the fused ring system.
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1,3 Dibenzylisoquinoline
Methodologies for Investigating Reaction Intermediates and Transition States
Understanding the fleeting intermediates and high-energy transition states in the formation and transformation of 1,3-dibenzylisoquinolines is crucial for mechanistic elucidation. A combination of spectroscopic, computational, and experimental techniques is employed to this end.
Spectroscopic Techniques: Direct observation of reactive intermediates is a powerful tool. For reactions analogous to the Bischler-Napieralski synthesis, which can be adapted to form isoquinoline (B145761) structures, in situ spectroscopic methods are invaluable. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, along with proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy, have been used to directly observe key intermediates like complex diiminium ions and N-trifluoromethanesulfonylated pyridinium (B92312) trifluoromethanesulfonates. These methods provide real-time information on the formation and consumption of transient species during a reaction.
Computational Chemistry: Quantum chemical investigations, particularly using density functional theory (DFT), have become indispensable for mapping the potential energy surfaces of complex reactions. For the Pictet-Spengler reaction, a key method for synthesizing the tetrahydroisoquinoline core, computational studies have detailed the entire energy profile. These calculations can elucidate the step-by-step mechanism, including C-N bond formation, dehydration to an iminium intermediate, and the subsequent cyclization and deprotonation steps. Furthermore, computational models help identify key active site residues in enzymatic versions of these reactions and rationalize the origins of enantioselectivity by analyzing the geometries of transition states.
Experimental Probing and Trapping: The existence of certain intermediates can be inferred through carefully designed experiments. In the Bischler-Napieralski reaction, the formation of styrene (B11656) byproducts via a retro-Ritter reaction is considered strong evidence for the presence of a nitrilium ion intermediate. Another common technique is the use of trapping agents. For instance, in reactions suspected of proceeding through radical pathways, the introduction of a radical scavenger like styrene can intercept the proposed radical intermediate, leading to the formation of a trapped product and inhibiting the main reaction pathway. The isolation of an intermediate, by stopping the reaction after a short period or by using milder conditions, provides the most direct evidence. If the isolated compound then yields the final product under the same reaction conditions, it confirms its place on the reaction pathway.
Mechanistic Pathways of Isoquinoline Ring Formation and Dearomatization
The formation of the 1,3-dibenzylisoquinoline scaffold is primarily achieved through classical cyclization reactions, while its dearomatization represents a key transformation to access three-dimensional structures.
Isoquinoline Ring Formation: Two of the most significant reactions for constructing the isoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.
Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). Two primary mechanistic pathways are proposed. One involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. The other, more commonly accepted mechanism, proceeds through the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. The reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the fully aromatic isoquinoline.
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The mechanism begins with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is attacked by the electron-rich aryl ring in an intramolecular electrophilic aromatic substitution, leading to a spirocyclic intermediate. A final deprotonation step rearomatizes the ring system to yield a tetrahydroisoquinoline. The rate-controlling step in some instances has been identified as this final rearomatization.
Dearomatization Pathways: The dearomatization of the isoquinoline ring is a valuable strategy for synthesizing more complex, saturated heterocyclic structures. This can be achieved through several catalytic methods.
Catalytic Reduction: The dearomative reduction of N-heteroarenes using silicon or boron compounds (hydrosilanes, hydroboranes) offers a direct alternative to traditional hydrogenation. These reactions can be promoted by transition-metal catalysts or metal-free organocatalysts to achieve partial or full reduction of the pyridine (B92270) ring within the isoquinoline structure.
Nucleophilic Dearomatization: Direct nucleophilic addition to the isoquinoline ring is challenging due to the inherent aromatic stability. However, the synergistic action of a Lewis acid (to activate the ring) and a chiral copper catalyst can enable the highly regio- and enantioselective addition of Grignard reagents, breaking the aromaticity and forming chiral dearomatized products.
Asymmetric Cyclopropanation: In another approach, cobalt-catalyzed asymmetric cyclopropanation of electron-deficient N-heterocycles can afford unique dearomatized cyclopropane-fused products with high selectivity.
Carbon-Carbon and Carbon-Heteroatom Bond Activation and Formation Mechanisms
Modern synthetic methods have expanded beyond classical cyclizations, employing advanced catalytic systems for C-H, C-C, and C-N bond functionalization to build and modify the this compound framework.
Carbon-Heteroatom (C-N) Bond Formation: The pivotal C-N bond in the isoquinoline ring is classically formed during the initial condensation step of the Pictet-Spengler reaction (forming an imine) or in the amide bond of the Bischler-Napieralski precursor. More recent methods involve transition-metal-catalyzed annulation reactions where a C-N bond is formed in the key cyclization step. For example, Rh(III)-catalyzed reactions using a hydrazone as an oxidizing directing group can achieve C-H activation and annulation with an alkyne, involving a C-C and C-N bond formation along with N-N bond cleavage to construct the isoquinoline ring.
Carbon-Carbon (C-C) Bond Formation: The key intramolecular C-C bond formation in both the Bischler-Napieralski and Pictet-Spengler reactions occurs via electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring attacks an electrophilic nitrilium or iminium ion, respectively.
C-H Bond Activation Mechanisms: Catalytic C-H activation has emerged as a powerful strategy for isoquinoline synthesis, avoiding the need for pre-functionalized starting materials.
Rhodium(III)-Catalyzed Annulation: This approach often involves the C-H activation of a starting material like an enamide or an aromatic oxime ester, directed by a coordinating group. This generates a metallacycle intermediate which then undergoes insertion with a coupling partner (e.g., an alkyne or sulfoxonium ylide). Subsequent reductive elimination and aromatization steps yield the final isoquinoline product.
Palladium-Catalyzed Arylation: Ligand-directed C-H arylation using palladium catalysts and diaryliodonium salts is a known method for creating biaryl linkages. This strategy can be applied to functionalize the isoquinoline core. The mechanism is proposed to involve C-H activation to form a palladacycle, which is then oxidized by the iodonium (B1229267) salt to a high-oxidation-state Pd(IV) intermediate, followed by C-C reductive elimination. A modular, one-pot synthesis can combine palladium-catalyzed α-arylation of a ketone, in situ trapping with an electrophile, and subsequent aromatization with an ammonium (B1175870) source to build complex isoquinolines.
Stereochemical Control in Chemical Transformations of this compound
Introducing chirality into the this compound framework, particularly at the C1 position, is of significant interest for synthesizing natural products and analogues. The primary focus has been on the development of catalytic asymmetric Pictet-Spengler reactions.
When a β-arylethylamine reacts with an aldehyde other than formaldehyde, a new chiral center is created at the C1 position of the resulting tetrahydroisoquinoline. Controlling the stereochemistry of this center can be achieved through several strategies:
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) and their derivatives, such as imidodiphosphorimidates (IDPis), have proven to be highly effective organocatalysts. These catalysts protonate the intermediate Schiff base, forming a chiral ion pair with the resulting iminium ion. The chiral counteranion then shields one face of the iminium ion, directing the intramolecular nucleophilic attack of the aryl ring to the other face, thereby inducing high enantioselectivity. The design of catalysts with specific steric and electronic properties is key to achieving high reactivity and selectivity.
Enzymatic Catalysis: In nature, enzymes called Pictet-Spenglerases, such as norcoclaurine synthase (NCS), catalyze these reactions with near-perfect stereocontrol. These enzymes utilize a precisely arranged active site to bind the substrates in a specific orientation, leading to the formation of a single enantiomer.
Substrate and Auxiliary Control: Diastereoselective Pictet-Spengler reactions can be achieved by using chiral starting materials, such as enantiopure tryptophan derivatives, where the existing stereocenter directs the formation of the new one. Alternatively, a chiral auxiliary can be temporarily attached to the starting material to guide the cyclization, after which it is removed.
These asymmetric methods provide access to enantioenriched 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are direct precursors to a wide range of biologically active alkaloids.
Influence of Solvent, Temperature, and Catalyst on Reaction Outcomes
The outcome of chemical transformations leading to this compound derivatives is highly dependent on the reaction conditions. Solvent, temperature, and the choice of catalyst can significantly affect reaction rates, yields, and selectivity.
Influence of Catalyst: The catalyst is often the most critical factor. In the Bischler-Napieralski reaction , the choice of dehydrating agent (catalyst) is paramount. Stronger reagents like P₂O₅ in refluxing POCl₃ are required for substrates that lack electron-donating groups on the aromatic ring. Weaker Lewis acids like ZnCl₂ can also be used. In the Pictet-Spengler reaction , a range of Brønsted and Lewis acids can be employed. While traditional methods used strong acids like HCl or H₂SO₄, modern variants use milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or organocatalysts. Parallel screening has shown that certain Lewis acids can dramatically increase efficiency and shorten reaction times, especially under microwave irradiation. Chiral catalysts, as discussed previously, are essential for controlling stereochemistry.
Influence of Solvent: The solvent can influence reaction rates, equilibria, and even the mechanistic pathway. In the Bischler-Napieralski reaction, a significant side reaction is the retro-Ritter reaction, which forms styrenes. This can be suppressed by using a nitrile as the solvent, which shifts the equilibrium away from the side product. In other reactions, solvent polarity can be a key determinant of yield and reaction time. For some transformations, aprotic solvents give superior yields compared to protic ones. In certain N-heterocycle functionalizations, polar solvents like DMSO are optimal, while nonpolar solvents such as toluene (B28343) or DCM can completely halt the reaction.
Table 3.1: Impact of Reaction Conditions on Isoquinoline Synthesis
| Reaction Parameter | Influence on Bischler-Napieralski Reaction | Influence on Pictet-Spengler Reaction | General Observations |
|---|---|---|---|
| Catalyst | Choice of dehydrating agent (POCl₃, P₂O₅, Tf₂O) dictates reactivity. Stronger catalysts (P₂O₅/POCl₃) needed for deactivated rings. | Acid catalyst (Brønsted or Lewis) is crucial for iminium ion formation. Chiral acids (e.g., CPA, IDPi) control enantioselectivity. | Catalyst choice is key to controlling reaction rate, scope, and stereochemistry. |
| Solvent | Aprotic solvents (e.g., toluene, xylene) are common. Nitrile solvents can suppress retro-Ritter side reactions. | Can be run in protic or aprotic media; aprotic solvents sometimes give superior yields. | Solvent polarity can significantly impact reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states. |
| Temperature | Typically requires elevated temperatures (reflux) to drive cyclization. | Varies from mild (room temperature) for activated substrates to heating for less reactive ones. | Higher temperatures increase reaction rates but can lead to side products and reduced selectivity. Lower temperatures often favor higher enantioselectivity in asymmetric variants. |
Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Dibenzylisoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. nih.gov For complex structures like 1,3-dibenzylisoquinoline alkaloids, one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, but full, unambiguous assignment of all proton and carbon signals often requires more sophisticated multi-dimensional techniques. nih.govbohrium.com
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the this compound skeleton. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to piece together the molecular puzzle. nih.govresearchgate.net
¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the isoquinoline (B145761) ring system and the two benzyl (B1604629) substituents.
HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.
HMBC experiments reveal longer-range couplings between protons and carbons, typically over two or three bonds. This is arguably the most powerful tool for assembling the complete molecular structure, as it connects different spin systems and identifies quaternary carbons by their correlations to nearby protons. For instance, the benzylic protons at C-1 and C-3 would show HMBC correlations to carbons within the isoquinoline core and their respective benzyl rings, confirming the substitution pattern. nih.gov
The combined data from these experiments allow for the complete and unambiguous assignment of nearly all ¹H and ¹³C chemical shifts, as illustrated in the hypothetical data table below for a generic this compound derivative.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | ~60.5 | ~4.5 (t, 7.5) | C-8a, C-1', C-2', C-6' |
| 3 | ~55.2 | ~3.8 (m) | C-4, C-4a, C-1'', C-2'', C-6'' |
| 4 | ~29.0 | ~2.9 (m) | C-3, C-4a, C-5 |
| 5 | ~128.1 | ~7.2 (d, 8.0) | C-4, C-7, C-8a |
| 6 | ~126.5 | ~7.1 (t, 8.0) | C-8, C-4a |
| 7 | ~127.3 | ~7.3 (t, 8.0) | C-5, C-8a |
| 8 | ~125.9 | ~7.0 (d, 8.0) | C-6, C-8a |
| 1' (Benzyl at C-1) | ~138.0 | - | - |
| 1'' (Benzyl at C-3) | ~140.2 | - | - |
The this compound framework is not rigid; it possesses significant conformational flexibility, particularly concerning the rotation around the single bonds connecting the benzyl groups to the isoquinoline core. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes and other molecular motions that occur on the NMR timescale. mdpi.com
By analyzing NMR spectra at variable temperatures, researchers can observe changes in signal shape, such as the broadening and coalescence of distinct signals, which correspond to the interconversion between different conformers. From this data, the energy barriers (activation energy, ΔG‡) for processes like bond rotation can be calculated. This provides critical insight into the molecule's preferred three-dimensional shapes and its dynamic behavior in solution, which can be crucial for understanding its biological interactions. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular weight, of a molecule. nih.gov When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation. sci-hub.senih.gov
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's exact elemental formula from its measured mass. sci-hub.seresearchgate.net For a newly isolated this compound derivative, HRMS can distinguish between different chemical formulas that may have the same nominal mass, providing a crucial piece of evidence for its proposed structure. rsc.org
| Proposed Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Mass Difference (ppm) |
|---|---|---|---|
| C₂₃H₂₂N | 312.1747 | 312.1750 | 1.0 |
| C₂₀H₂₄N₃O | 312.1757 | 312.1750 | -2.2 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting product ions. nih.govnih.gov The fragmentation patterns observed are highly characteristic of the molecule's structure. nih.gov
For this compound alkaloids, collision-induced dissociation (CID) is a common fragmentation method. sci-hub.se The fragmentation pathways are often dictated by the most stable carbocations that can be formed. Key fragmentation events for benzylisoquinolines include:
Cleavage of the C1-Cα bond: This is a characteristic fragmentation for 1-benzylisoquinolines, resulting in the formation of a stable, positively charged isoquinoline moiety and a neutral benzyl radical, or vice versa. sci-hub.seresearchgate.net
Loss of the benzyl group: The cleavage of the bond between the isoquinoline core and the benzyl substituent is a common pathway.
Retro-Diels-Alder (RDA) reaction: This can occur within the tetrahydroisoquinoline ring, leading to characteristic neutral losses and fragment ions that help to define the substitution pattern on the isoquinoline portion. researchgate.net
By analyzing the series of product ions, the structural connectivity of the parent molecule can be pieced together, confirming the identity of the core structure and the nature of its substituents. sci-hub.sescielo.br
| Fragment Ion Description | Typical m/z | Structural Information Gained |
|---|---|---|
| Protonated Molecule [M+H]⁺ | Varies | Molecular Weight |
| Charged Isoquinoline Moiety | ~130-192 | Confirms the isoquinoline core and its substitution pattern. researchgate.net |
| Charged Benzyl Moiety | ~91-151 | Confirms the benzyl substituent and its substitution pattern. researchgate.net |
| Loss of Ammonia/Amine [M+H-NH₃]⁺ | M+1-17 | Characteristic of the tetrahydroisoquinoline nitrogen. nih.gov |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com These two techniques are often complementary. researchgate.net
In the context of this compound, IR and Raman spectra can confirm the presence of key structural features:
Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹, indicating the presence of hydrogens attached to the aromatic rings.
Aliphatic C-H stretching: Bands appear just below 3000 cm⁻¹, corresponding to the C-H bonds in the tetrahydroisoquinoline ring and the benzylic methylenes.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the multiple aromatic rings in the structure. mdpi.com
C-N stretching: The stretching vibration of the C-N bond in the isoquinoline ring typically appears in the 1350-1250 cm⁻¹ region.
Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
While vibrational spectroscopy is generally not used for the de novo elucidation of such a complex structure, it serves as a valuable and rapid method for confirming the presence of expected functional groups and for comparing the spectrum of an unknown sample to that of a known reference standard. optica.orgresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Isoquinoline & Benzyl Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Tetrahydroisoquinoline & CH₂ Bridges |
| Aromatic C=C Stretch | 1620 - 1450 | Isoquinoline & Benzyl Rings |
| C-N Stretch | 1350 - 1250 | Tertiary Amine in Isoquinoline Ring |
| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Substitution Pattern on Aromatic Rings |
Characterization of Key Functional Groups and Bond Types
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the key functional groups and bond types within this compound. The spectra of this compound are characterized by vibrations arising from the isoquinoline core and the two benzyl substituents.
The isoquinoline ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system produce a series of sharp absorption bands in the 1650-1400 cm⁻¹ range. nih.govresearchgate.net The benzyl groups contribute their own distinct signals, including aromatic C-H stretches from the phenyl rings and aliphatic C-H stretches from the methylene (B1212753) (-CH₂-) bridges, typically found between 3000-2850 cm⁻¹.
The table below summarizes the expected vibrational frequencies for the key functional groups in a this compound structure, based on data from the parent isoquinoline and related benzylisoquinoline alkaloids.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Origin |
| Aromatic C-H Stretch | 3100 - 3000 | Isoquinoline and Phenyl Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Methylene (-CH₂-) Bridges |
| Aromatic C=C and C=N Ring Stretch | 1650 - 1400 | Isoquinoline Core and Phenyl Rings |
| C-H In-Plane Bend | 1300 - 1000 | Aromatic and Aliphatic Groups |
| C-H Out-of-Plane Bend | 900 - 675 | Aromatic Rings (Substitution Pattern) |
Note: These are characteristic ranges. Exact peak positions can vary based on molecular environment and substitution on the aromatic rings.
Micro-Raman Spectroscopy for Heterogeneous Samples
Micro-Raman spectroscopy is a powerful non-destructive technique for analyzing the chemical composition of heterogeneous samples at a microscopic level. For isoquinoline derivatives, particularly those found in natural sources like plant tissues, this technique allows for in-situ analysis without extensive sample preparation.
A key advantage is the ability to use deep-UV resonance Raman spectroscopy to selectively enhance signals from different parts of the molecule. nih.gov For instance, by tuning the excitation laser wavelength (λexc), it is possible to selectively excite the electronic transitions of either the isoquinoline core or the benzyl-aryl portions of the molecule. nih.govrsc.org
Excitation at ~244 nm can enhance Raman signals associated with the pyridino- part of the isoquinoline system. nih.gov
Excitation at ~257 nm may enhance vibrations from the benzo- portion of the isoquinoline core. nih.gov
Non-resonant excitation typically highlights the most prominent C=C stretching modes of the entire isoquinoline system. nih.gov
This selectivity allows for the differentiation of structurally similar alkaloids within a complex matrix and provides detailed information on the vibrational modes of specific molecular fragments. nih.govrsc.org
Electronic Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides insight into the electronic structure and photophysical properties of molecules.
Analysis of Electronic Transitions and Conjugation Systems
UV-Vis spectroscopy of this compound is characterized by absorptions arising from π→π* electronic transitions within its aromatic systems. The parent isoquinoline molecule exhibits distinct absorption bands, and the addition of two benzyl groups influences the position and intensity of these bands. acs.orgwikipedia.org The spectrum is expected to be a composite of the transitions from the isoquinoline core and the two isolated phenyl rings of the benzyl groups.
Typically, aromatic compounds like isoquinoline show two or three main absorption bands:
An intense band below 250 nm.
One or more bands with fine vibrational structure between 250 and 350 nm. researchgate.net
The presence of the benzyl groups, while not directly in conjugation with the isoquinoline π-system, can cause slight shifts (bathochromic or hypsochromic) in these absorption maxima due to electronic and steric effects.
Photophysical Properties of this compound Derivatives
Many isoquinoline derivatives exhibit fluorescence, making fluorescence spectroscopy a valuable tool for their characterization. The photophysical properties, such as the fluorescence quantum yield (ΦF) and Stokes shift, are highly sensitive to the molecular structure and environment. The quantum yield quantifies the efficiency of the fluorescence process, while the Stokes shift represents the difference in energy between the absorption and emission maxima.
Substituents on the isoquinoline or benzyl rings can dramatically alter these properties. Electron-donating or electron-withdrawing groups can modify the energy of the excited state, leading to changes in the emission wavelength and intensity. Solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent, is also a common feature in related heterocyclic systems.
| Photophysical Property | Description | Significance for this compound Derivatives |
| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | Indicates the energy required for electronic excitation. |
| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. | Relates to the energy released from the excited state. |
| Stokes Shift | The difference between λem and λabs. | Provides information about the change in geometry and electronic distribution upon excitation. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
While other spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule. mdpi.com For this compound or its derivatives, a crystallographic analysis would provide unambiguous data on:
Bond Lengths and Angles: Precise measurements for all bonds within the isoquinoline core and benzyl substituents.
Molecular Conformation: The exact spatial orientation of the two benzyl groups relative to the planar isoquinoline ring. This includes the torsion angles that define their rotational position.
Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including π-π stacking or hydrogen bonding (if suitable functional groups are present on derivatives). mdpi.com
Absolute Configuration: For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) at stereogenic centers, which is crucial for structure-activity relationship studies. mdpi.com
This technique provides the foundational data upon which molecular modeling and computational studies are often based. researchgate.net
Advanced Spectroscopic Techniques with Chemometric Approaches for Data Interpretation
When analyzing complex datasets from a series of this compound derivatives or their presence in complex mixtures, chemometric methods are indispensable for data interpretation. frontiersin.org These techniques use multivariate statistics to extract meaningful information from large spectral datasets (e.g., FTIR, Raman, UV-Vis). researchgate.netnih.gov
One of the most common exploratory techniques is Principal Component Analysis (PCA) . PCA reduces the dimensionality of complex spectral data, allowing for the visualization of patterns and groupings. frontiersin.org In the context of this compound derivatives, PCA could be used to:
Differentiate between closely related structures: Minor substitutions on the rings can lead to subtle but consistent spectral changes. PCA can amplify these differences, allowing for the classification of derivatives based on their spectral fingerprints.
Identify outliers: Samples that are impure or have undergone degradation can be quickly identified as they will cluster separately from the main group.
Correlate spectral features with chemical properties: By analyzing the "loadings" of the principal components, it is possible to identify which specific wavenumbers or wavelengths are most responsible for the observed sample clustering, linking spectral changes directly to structural modifications. researchgate.net
Combining high-throughput spectroscopic measurements with chemometric analysis provides a powerful platform for the quality control and systematic study of libraries of this compound derivatives.
Theoretical and Computational Investigations of 1,3 Dibenzylisoquinoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT methods are widely used to study the electronic structure of isoquinoline (B145761) alkaloids and their derivatives. In the context of 1,3-dibenzylisoquinoline, DFT calculations can provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For the parent isoquinoline molecule, DFT calculations have been performed to determine its electronic properties. The introduction of two benzyl (B1604629) groups at the 1 and 3 positions of the isoquinoline core in this compound is expected to significantly influence its electronic structure. The benzyl groups, being electron-donating, would likely raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted isoquinoline. This would suggest that this compound is more reactive.
Table 1: Representative DFT-Calculated Electronic Properties of Isoquinoline and Expected Trends for this compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Isoquinoline (Calculated) | -6.5 to -6.0 | -1.5 to -1.0 | 4.5 to 5.0 |
| This compound (Expected Trend) | Higher than Isoquinoline | Lower than Isoquinoline | Smaller than Isoquinoline |
Note: The values for isoquinoline are representative and can vary depending on the specific DFT functional and basis set used. The trends for this compound are predictive.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. For a molecule like this compound, high-accuracy ab initio calculations could provide a very precise determination of its electronic energy and properties, serving as a reference for validating more computationally efficient methods like DFT.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. This is particularly valuable for the structural elucidation of complex molecules.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy. For this compound, GIAO calculations would be able to predict the chemical shifts for all the protons and carbons in the isoquinoline core and the two benzyl substituents. This theoretical data can be compared with experimental NMR spectra to confirm the structure and assign the resonances.
Vibrational Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. For this compound, these calculations would predict the characteristic stretching and bending frequencies for the C-H, C=C, and C=N bonds within the molecule, aiding in the interpretation of its experimental IR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C1 (Isoquinoline) | 160 - 165 |
| C3 (Isoquinoline) | 150 - 155 |
| Methylene (B1212753) C (Benzyl) | 40 - 45 |
| Phenyl C (Benzyl, ipso) | 138 - 142 |
Note: These are estimated ranges based on known chemical shifts of isoquinoline and benzyl moieties and are subject to variation based on the specific electronic environment.
Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations
While quantum chemical calculations are excellent for understanding the electronic properties of a molecule in a static state, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are used to explore its dynamic behavior and conformational landscape.
The two benzyl groups in this compound introduce significant conformational flexibility. The rotation around the single bonds connecting the benzyl groups to the isoquinoline core allows the molecule to adopt various spatial arrangements (conformers). Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.
MD simulations can be used to explore the conformational space of this compound by simulating the atomic motions over time. By analyzing the trajectory of the simulation, it is possible to identify the most frequently visited conformations, which correspond to the most stable ones. Molecular Mechanics (MM) methods, which use a simpler, classical mechanical model of the molecule, can be used to rapidly calculate the potential energy for a large number of conformations, allowing for the construction of a potential energy surface. This surface maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles), revealing the low-energy conformers and the transition states that connect them.
The behavior of this compound in a real-world environment is influenced by its interactions with other molecules, including solvent molecules and potentially other solute molecules. MD simulations are particularly well-suited for studying these intermolecular interactions.
By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to study how the solvent affects the conformation and dynamics of this compound. The simulations can reveal the formation of hydrogen bonds (if applicable), van der Waals interactions, and electrostatic interactions between the solute and the solvent. Understanding these solvent effects is crucial, as they can significantly impact the molecule's properties and reactivity in solution. Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules, providing insights into how they interact with each other in condensed phases.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and kinetics involved in the biosynthesis and synthetic modification of this compound and related benzylisoquinoline alkaloid (BIA) systems. These theoretical investigations provide insights at a level of detail that is often inaccessible through experimental methods alone, allowing researchers to map intricate multi-step enzymatic reactions, identify transient intermediates, and quantify the energetic landscapes of these transformations.
Transition State Localization and Reaction Pathway Mapping
A primary application of computational chemistry in this field is the detailed mapping of reaction pathways and the localization of their corresponding transition states. Density Functional Theory (DFT) is a prominently used method for this purpose. nih.govmdpi.comnih.gov By modeling the reacting species, including the substrate and key residues of an enzyme's active site, researchers can trace the lowest energy path from reactants to products.
A key reaction in the biosynthesis of the isoquinoline core is the Pictet-Spengler reaction. mdpi.comyoutube.com Computational studies have been instrumental in understanding the mechanism of Norcoclaurine Synthase (NCS), the enzyme that catalyzes this condensation to form (S)-norcoclaurine, the precursor to all BIAs. nih.govmdpi.com Advanced computational methods, including a combination of Ligand Gaussian accelerated molecular dynamics (LiGaMD) and DFT, have been used to map the reaction pathway. acs.org These studies have proposed a mechanism involving a single step for simultaneous proton transfer and C–N bond formation, with a relatively low energy barrier of approximately 5 kcal/mol. acs.org DFT calculations have also been employed to investigate the promiscuity of NCS towards various aldehyde and ketone substrates, revealing that the electrophilicity of the carbonyl carbon is a key determinant of reactivity. nih.gov
Further down the biosynthetic pathway, the Berberine (B55584) Bridge Enzyme (BBE) catalyzes a crucial oxidative cyclization of (S)-reticuline to form (S)-scoulerine, creating the characteristic "berberine bridge". desy.denih.gov This reaction, which has no direct equivalent in traditional organic chemistry, has been the subject of significant mechanistic debate. desy.denih.gov Computational proposals, alongside structural and kinetic data, have been used to evaluate potential mechanisms. One proposed mechanism involves a concerted process combining base-catalyzed proton abstraction with C-C coupling and a hydride transfer to the FAD cofactor. desy.de An alternative stepwise mechanism suggests the initial transfer of a hydride equivalent, forming a methylene iminium ion intermediate, which then undergoes cyclization. nih.gov
Computational mapping extends to non-enzymatic reactions as well. DFT studies on the Pictet-Spengler reaction between dopamine (B1211576) and acetaldehyde (B116499) have elucidated the factors controlling regioselectivity. uchile.cl By calculating the transition state structures for cyclization, researchers have explained the preferential formation of different isomers based on the pH of the medium, attributing it to distinct mechanistic routes involving either an iminium ion or a phenolate-iminium zwitterion as the reactive species. uchile.cl
Free Energy Calculations for Reaction Barriers
Quantifying the energy barriers of reactions is crucial for understanding their kinetics and feasibility. Free energy calculations provide these quantitative insights, allowing for the comparison of different potential pathways and explaining observed product distributions. These calculations are particularly important in complex biological systems where multiple competing reactions can occur.
For the Pictet-Spengler reaction, DFT calculations have been used to determine the activation free energies (ΔG‡) for the cyclization step that leads to different regioisomers. uchile.cl A computational study on the reaction of dopamine and acetaldehyde revealed that the pathway proceeding through a diprotonated iminium ion has significantly different energy barriers for cyclization at the para versus the ortho position of the catechol ring. uchile.cl This difference in activation energy explains the exclusive formation of the para-cyclized product, salsolinol, in acidic media. uchile.cl Conversely, under neutral conditions, a different pathway involving a zwitterionic intermediate becomes accessible, leading to the formation of the ortho-cyclized product, isosalsolinol. uchile.cl
The table below presents a summary of the calculated activation free energies for the cyclization step of the Pictet-Spengler reaction between dopamine and acetaldehyde under different mechanistic pathways, as determined by DFT calculations.
| Reactant Species | Cyclization Position | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Primary Product |
|---|---|---|---|
| Diprotonated Iminium Ion | para (to Salsolinol) | 17.8 | Salsolinol |
| Diprotonated Iminium Ion | ortho (to Isosalsolinol) | 24.3 | - |
| Zwitterion (Phenolate-Iminium) | ortho (to Isosalsolinol) | 20.8 | Isosalsolinol |
Data sourced from DFT calculations on the Pictet-Spengler reaction. uchile.cl
These calculations demonstrate how theoretical models can provide a quantitative framework for understanding reaction outcomes and selectivity in isoquinoline systems.
In Silico Approaches to Molecular Design and Virtual Screening (Methodology Focus)
In silico techniques are powerful computational methodologies used to accelerate the discovery and design of new molecules with desired properties, bypassing the time and resource-intensive aspects of traditional laboratory screening. kegg.jp For isoquinoline research, these approaches are primarily used to identify novel derivatives with potential therapeutic activities by screening large virtual libraries of compounds against biological targets. The methodologies can be broadly categorized into structure-based and ligand-based approaches. nih.gov
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. nih.gov The primary technique in SBVS is molecular docking, which computationally predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. ekb.eg Docking algorithms score potential poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, allowing researchers to rank compounds from a virtual library and prioritize the most promising candidates for synthesis and experimental testing. ekb.egcncb.ac.cn
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. nih.gov These approaches utilize the knowledge of existing active molecules (ligands) to identify new compounds with similar properties. Key LBVS methodologies include:
Similarity Searching: This involves screening databases for molecules that are structurally similar to a known active compound, based on 2D or 3D structural fingerprints. The underlying principle is that structurally similar molecules are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. acs.org A model is built from a set of known active molecules, and this model is then used as a 3D query to search compound libraries for molecules that match the required features, even if they have different underlying chemical scaffolds. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. ufmg.br By analyzing a dataset of compounds with known activities, a predictive model is developed that can estimate the activity of new, untested molecules based on their calculated molecular descriptors. ufmg.br
The following table summarizes the key methodologies used in the in silico design and screening of isoquinoline derivatives.
| Methodology | Approach Type | Principle | Requirement |
|---|---|---|---|
| Molecular Docking | Structure-Based | Predicts binding pose and affinity of a ligand within a target's active site. | 3D structure of the target protein. |
| Pharmacophore Modeling | Ligand-Based | Uses a 3D model of essential interaction features to find matching molecules. | A set of known active ligands. |
| Similarity Searching | Ligand-Based | Identifies new molecules based on structural similarity to known active compounds. | At least one known active ligand. |
| QSAR | Ligand-Based | Develops a statistical model correlating molecular structure with biological activity. | A dataset of compounds with known structures and activities. |
These computational strategies significantly refine the initial stages of drug discovery, allowing research to focus on a smaller, more promising set of candidate molecules.
Integration of Machine Learning and Artificial Intelligence with Computational Chemistry for Isoquinoline Research
The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is revolutionizing natural product research and drug discovery, including the study of isoquinoline alkaloids. acs.orguchile.clresearchgate.net These advanced computational tools can analyze vast and complex datasets to identify patterns, make predictions, and generate novel molecular ideas, augmenting and accelerating traditional research methods. mdpi.comjaveriana.edu.co
Key applications of AI and ML in this field include:
Predictive Modeling: ML algorithms, such as random forests, support vector machines, and neural networks, can be trained on QSAR datasets to create highly accurate predictive models. nih.govresearchgate.net These models can rapidly screen virtual libraries containing millions of isoquinoline derivatives to flag those with a high probability of being active.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. uchile.cl By learning the underlying rules of chemical structure and desired biological properties from known natural products like isoquinolines, these models can generate novel chemical structures that are optimized for activity and drug-likeness. researchgate.net
Synthesis Planning: AI tools are being developed to assist in planning the chemical synthesis of complex molecules. desy.de By analyzing known chemical reactions, these systems can propose viable synthetic routes for newly designed isoquinoline derivatives, a task that has traditionally been a significant bottleneck.
Data Mining and Knowledge Extraction: AI, particularly natural language processing (NLP), can be used to extract valuable chemical and biological information from scientific literature, patents, and clinical trial databases. desy.dejaveriana.edu.co This helps researchers to identify new potential targets for isoquinoline alkaloids and to build comprehensive knowledge graphs that connect compounds, targets, and diseases. desy.de
The synergy between AI and computational chemistry allows researchers to navigate the vast chemical space of possible isoquinoline derivatives more efficiently, overcoming traditional barriers and accelerating the discovery of innovative therapeutic agents. acs.orgresearchgate.net
The table below outlines the roles of AI and ML in various stages of isoquinoline research.
| Application Area | AI/ML Role | Example Technique | Impact on Research |
|---|---|---|---|
| Hit Identification | Predicting biological activity of virtual compounds. | Supervised Learning (e.g., Random Forest, Neural Networks) | Accelerates screening of large libraries; reduces false positives. |
| Lead Optimization | Predicting ADMET properties and guiding structural modifications. | QSAR models, Deep Learning | Improves drug-likeness and reduces late-stage failures. |
| Novel Compound Generation | Designing new molecules with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Explores new areas of chemical space for innovative drug candidates. |
| Biosynthesis Research | Predicting biosynthetic pathways from chemical structures. | Deep Learning Algorithms | Aids in discovering new enzymes and understanding natural product formation. researchgate.net |
| Retrosynthesis | Proposing efficient chemical synthesis routes. | Reinforcement Learning, Neural Networks | Streamlines the synthesis of complex target molecules. desy.de |
Biosynthetic Pathways of Dibenzylisoquinoline Alkaloids: Chemical Aspects and Intermediates
Enzymatic Transformations and Key Chemical Steps in Alkaloid Biosynthesis
The formation of the core benzylisoquinoline structure is orchestrated by a series of specific enzymes that catalyze key chemical reactions. The biosynthesis begins with L-tyrosine, which serves as the primary precursor. nih.gov Through a series of steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.gov
The pivotal step in the formation of the benzylisoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-HPAA. mdpi.com This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which stereoselectively produces (S)-norcoclaurine, the central precursor to almost all other benzylisoquinoline alkaloids. nih.govfrontiersin.org
Following the formation of (S)-norcoclaurine, a series of modifications, including O-methylation, N-methylation, and hydroxylation, are catalyzed by specific enzymes to create a variety of intermediates. These enzymes include O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. frontiersin.org A key intermediate, (S)-reticuline, is a critical branch-point intermediate that leads to the biosynthesis of numerous distinct structural classes of benzylisoquinoline alkaloids. nih.gov
One of the crucial enzymes in the diversification of the benzylisoquinoline scaffold is the berberine (B55584) bridge enzyme (BBE). frontiersin.org BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, leading to the formation of (S)-scoulerine, the precursor to protoberberine and other related alkaloids. frontiersin.orgresearchgate.net
| Enzyme | Abbreviation | Function in Biosynthesis |
| Tyrosine Decarboxylase | TYDC | Converts L-tyrosine to tyramine. researchgate.net |
| Norcoclaurine Synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.govfrontiersin.org |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. frontiersin.orgnih.gov |
| Coclaurine N-methyltransferase | CNMT | Methylates the secondary amine of coclaurine. frontiersin.orgnih.gov |
| N-methylcoclaurine 3'-hydroxylase | NMCH | A cytochrome P450 enzyme that hydroxylates N-methylcoclaurine. frontiersin.org |
| Berberine Bridge Enzyme | BBE | Catalyzes the formation of the berberine bridge from (S)-reticuline to form (S)-scoulerine. frontiersin.orgresearchgate.net |
| Scoulerine 9-O-methyltransferase | SOMT | Methylates the 9-hydroxyl group of (S)-scoulerine. scispace.com |
| Canadine Synthase | CAS | A cytochrome P450 enzyme involved in the formation of (S)-canadine. scispace.com |
Role of Specific Precursors and Building Blocks in Dibenzylisoquinoline Formation
The biosynthesis of dibenzylisoquinoline alkaloids is fundamentally dependent on the availability of specific precursors derived from primary metabolism. The amino acid L-tyrosine is the foundational building block for the entire class of benzylisoquinoline alkaloids. nih.gov
The biosynthetic pathway diverges to convert L-tyrosine into two essential components that form the isoquinoline (B145761) and benzyl (B1604629) moieties of the final alkaloid structure:
Dopamine : This provides the phenylethylamine portion, which ultimately forms the isoquinoline ring system. The conversion of L-tyrosine to dopamine can occur via L-dihydroxyphenylalanine (L-DOPA). The enzyme tyrosine/dopa decarboxylase (TYDC) is involved in the decarboxylation step to produce dopamine. researchgate.netresearchgate.net
4-hydroxyphenylacetaldehyde (4-HPAA) : This aldehyde provides the benzyl portion of the alkaloid. It is also derived from L-tyrosine. nih.gov
The condensation of these two tyrosine-derived precursors, dopamine and 4-HPAA, is the critical bond-forming event that establishes the core benzylisoquinoline skeleton. mdpi.com The resulting compound, (S)-norcoclaurine, is the universal precursor for the vast array of benzylisoquinoline alkaloids found in nature. nih.gov Subsequent enzymatic modifications of this core structure lead to the immense chemical diversity within this family of compounds.
Stereospecificity and Regiospecificity in Biosynthetic Routes
The biosynthesis of dibenzylisoquinoline alkaloids is characterized by a high degree of stereospecificity and regiospecificity, which is controlled by the enzymes involved in the pathway.
Stereospecificity: The first key stereospecific step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS), which exclusively forms the (S)-enantiomer of norcoclaurine. mdpi.comnih.gov This strict stereochemical control is crucial as the chirality of this initial precursor dictates the stereochemistry of all subsequent alkaloids in the pathway. Further enzymatic transformations, such as the oxidative C-C bond formation catalyzed by the berberine bridge enzyme (BBE), also proceed with high stereoselectivity. taylorandfrancis.com
Regiospecificity: The enzymes involved in the modification of the benzylisoquinoline scaffold exhibit remarkable regiospecificity. For example, the various O-methyltransferases (OMTs) that act on (S)-norcoclaurine and its derivatives specifically methylate particular hydroxyl groups on the aromatic rings. nih.gov Norcoclaurine 6-O-methyltransferase (6OMT) and 4'-O-methyltransferase (4'OMT) are examples of such enzymes that act on specific positions of the molecule. frontiersin.orgnih.gov This precise control of methylation patterns, along with specific hydroxylations by cytochrome P450 enzymes, is essential for generating the diverse range of benzylisoquinoline alkaloid structures. frontiersin.org The Pictet-Spengler reaction itself can be subject to poor regioselectivity in chemical synthesis, but in the enzymatic pathway, the cyclization occurs at a specific position on the aromatic ring of dopamine. lookchem.com
Chemoenzymatic Strategies for the Synthesis of Complex Dibenzylisoquinoline Structures
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex dibenzylisoquinoline alkaloids, combining the advantages of chemical synthesis and enzymatic catalysis. nih.gov This approach allows for the efficient and stereoselective synthesis of these intricate molecules, which can be challenging to achieve through purely chemical or biological methods. mdpi.com
A common chemoenzymatic strategy involves the chemical synthesis of a racemic precursor, such as reticuline (B1680550), followed by an enantioselective enzymatic reaction to resolve the racemate and produce a specific stereoisomer. taylorandfrancis.com For instance, the flavin-dependent berberine bridge enzyme (BBE) has been used to catalyze the enantioselective oxidative C-C bond formation in racemic reticuline to yield optically pure (S)-scoulerine. taylorandfrancis.com
Enzyme cascades, where multiple enzymes are used in a one-pot reaction, have also been developed for the synthesis of benzylisoquinoline alkaloids. mdpi.com For example, a chemoenzymatic synthesis of (S)-norcoclaurine has been established using recombinant norcoclaurine synthase (NCS) starting from tyrosine and dopamine. mdpi.com More complex, fully enzymatic cascades have been designed to produce tetrahydroisoquinoline derivatives by coupling the activities of enzymes like transaminases or amine oxidases with norcoclaurine synthase. mdpi.com
Based on a comprehensive search of available scientific literature, there is a significant lack of specific research focused solely on the chemical compound "1,3-Dibenzylisoquinoline" corresponding to the detailed outline provided. The existing body of research on isoquinolines is vast but tends to focus on broader classes of related compounds, such as 1-benzylisoquinolines, or general synthetic methodologies for the isoquinoline core, rather than the specific 1,3-dibenzyl substitution pattern.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for each specified section and subsection while focusing exclusively on "this compound." To do so would require extrapolating from research on different, albeit related, molecules, which would violate the explicit instructions to focus solely on the requested compound.
Detailed searches for each of the requested future research avenues yielded the following outcomes:
Future Directions and Emerging Research Avenues in 1,3 Dibenzylisoquinoline Chemistry
Cross-Disciplinary Integration of Chemical Biology and Synthetic Chemistry for Advanced Research:The integration of chemical biology and synthetic chemistry is a powerful approach for advancing drug discovery and understanding biological systems. There is no evidence of such cross-disciplinary research that specifically utilizes or targets 1,3-dibenzylisoquinoline.
Given the constraints and the lack of specific data, generating the requested article would not meet the required standards of scientific accuracy and specificity. Further research would be needed to first establish the foundational chemistry and biological relevance of this compound before a forward-looking article on emerging research avenues could be written.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 1,3-Dibenzylisoquinoline to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols that include detailed reaction conditions (e.g., solvent, temperature, catalysts), purification steps (e.g., column chromatography), and characterization via NMR, HPLC, and mass spectrometry. For novel compounds, elemental analysis is critical. Known compounds require literature cross-referencing for spectral data validation. Experimental sections must avoid redundancy with supplementary materials but provide sufficient detail for replication .
Q. How can researchers validate the hepatoprotective mechanisms of this compound in preliminary studies?
- Methodological Answer : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and antioxidant activity (e.g., ROS scavenging assays). Pair these with in silico docking studies targeting proteins like PPAR-α and Autophagy inducer to predict binding affinities and interaction sites. For example, this compound showed a binding affinity of -8.6 kcal/mol with PPAR-α via hydrogen bonding at ASN A:219 and hydrophobic interactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported binding affinities of this compound across computational studies?
- Methodological Answer : Discrepancies may arise from differences in docking software (e.g., AutoDock vs. Schrödinger), force fields, or protein conformations. Standardize protocols by:
Using the same software and parameters for cross-study comparisons.
Validating in silico results with in vitro binding assays (e.g., SPR or ITC).
Reporting negative results and energy minimization steps transparently .
Q. How should researchers design unbiased in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PRISMA guidelines for systematic reviews. Ensure double-blinding, randomization, and allocation concealment to minimize bias. For example, inadequate blinding can exaggerate treatment effects by 17% . Include control groups, dose-response analyses, and histopathological assessments in animal models.
Q. What comparative approaches are effective for studying this compound’s pharmacological profile against structurally related alkaloids (e.g., daurisoline)?
- Methodological Answer : Perform molecular dynamics simulations to compare binding stability and free energy landscapes. Use in vitro assays (e.g., enzyme inhibition) to validate differences in mechanisms. For instance, daurisoline’s antiarrhythmic effects involve calcium channel modulation, whereas this compound’s hepatoprotection may rely on PPAR-α activation .
Q. How can meta-analytical frameworks address heterogeneity in preclinical data on this compound’s efficacy?
- Methodological Answer : Apply PRISMA guidelines to identify, screen, and synthesize studies. Use statistical tools (e.g., I² statistic) to quantify heterogeneity and subgroup analyses to explore sources of variation (e.g., model species, dosage). Transparently report exclusion criteria and risk of bias assessments .
Methodological Guidance for Reporting
- Data Presentation : Avoid duplicating figures/tables in text unless critical for discussion. For docking results, include 2D/3D interaction diagrams and residue-level binding data in supplementary materials .
- Literature Review : Cite primary sources for synthesis protocols and pharmacological claims. Use tools like SciFinder for comprehensive searches, avoiding over-reliance on review articles .
- Ethical Compliance : Disclose funding sources and conflicts of interest. For human/non-human studies, detail participant selection criteria and ethical approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
